molecular formula C14H14N2O2 B6368049 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261896-21-2

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%

Cat. No. B6368049
M. Wt: 242.27 g/mol
InChI Key: WXHFZEBOSVWJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (2-DMAP-3HP) is an organic compound that is used in a range of scientific research applications. It is a versatile compound that can be used in a range of laboratory experiments and is often used as a reagent in organic synthesis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with 2-acetyl-3-hydroxypyridine in the presence of a base.

Starting Materials
4-(N,N-Dimethylaminocarbonyl)benzaldehyde, 2-acetyl-3-hydroxypyridine, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 4-(N,N-Dimethylaminocarbonyl)benzaldehyde in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes, Step 3: Add 2-acetyl-3-hydroxypyridine to the solution and stir for several hours at room temperature, Step 4: Purify the product by column chromatography or recrystallization, Step 5: Analyze the product by spectroscopic methods (e.g. NMR, IR) to confirm its identity

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis reactions, such as the synthesis of amines, nitriles, and other compounds. It is also used in the synthesis of pharmaceuticals, such as angiotensin-converting enzyme inhibitors, and can be used in the synthesis of other compounds, such as polymers and dyes.

Mechanism Of Action

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% acts as a Lewis acid in organic reactions, meaning that it can donate a pair of electrons to an electron-deficient molecule. This enables it to act as a catalyst in a variety of reactions and enables the formation of new bonds.

Biochemical And Physiological Effects

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has no known direct biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a versatile compound that can be used in a variety of reactions and is relatively stable, meaning that it can be stored for extended periods of time. The main limitation of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% is that it is not as effective as other compounds in some reactions, such as the synthesis of amines.

Future Directions

There are a number of potential future directions for the use of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in scientific research. One potential direction is the use of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in the development of new pharmaceuticals, such as angiotensin-converting enzyme inhibitors. Another potential direction is the use of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in the synthesis of polymers, dyes, and other compounds. Additionally, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% could be used in the development of new catalysts for organic reactions. Finally, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% could be used in the development of new methods for the synthesis of amines, nitriles, and other compounds.

properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-7-5-10(6-8-11)13-12(17)4-3-9-15-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHFZEBOSVWJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683056
Record name 4-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide

CAS RN

1261896-21-2
Record name Benzamide, 4-(3-hydroxy-2-pyridinyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.